molecular formula CH2F2O2 B12562253 Difluoromethaneperoxol CAS No. 143645-30-1

Difluoromethaneperoxol

Katalognummer: B12562253
CAS-Nummer: 143645-30-1
Molekulargewicht: 84.022 g/mol
InChI-Schlüssel: MXLUESQTSVKXGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Difluoromethaneperoxol is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of difluoromethyl groups and peroxol functionalities, which contribute to its reactivity and versatility in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of difluoromethaneperoxol typically involves the introduction of difluoromethyl groups into organic molecules. One common method is the use of difluoromethylation reagents, which can transfer difluoromethyl groups to various substrates. These reactions often require the presence of transition metal catalysts to facilitate the formation of the desired bonds . The reaction conditions are generally mild, allowing for the preparation of this compound under ambient conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Difluoromethaneperoxol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve the use of solvents and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield this compound derivatives with additional oxygen-containing functional groups .

Wirkmechanismus

The mechanism of action of difluoromethaneperoxol involves its interaction with molecular targets through its difluoromethyl and peroxol groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in biological systems or chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds similar to difluoromethaneperoxol include other difluoromethylated and peroxol-containing molecules. Examples include:

Uniqueness

This combination allows for versatile chemical transformations and the exploration of new scientific research avenues .

Eigenschaften

CAS-Nummer

143645-30-1

Molekularformel

CH2F2O2

Molekulargewicht

84.022 g/mol

IUPAC-Name

difluoro(hydroperoxy)methane

InChI

InChI=1S/CH2F2O2/c2-1(3)5-4/h1,4H

InChI-Schlüssel

MXLUESQTSVKXGG-UHFFFAOYSA-N

Kanonische SMILES

C(OO)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.